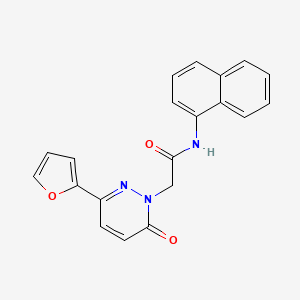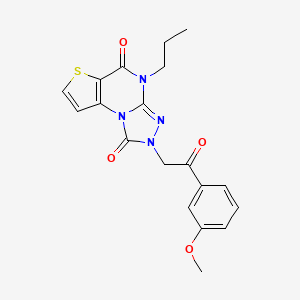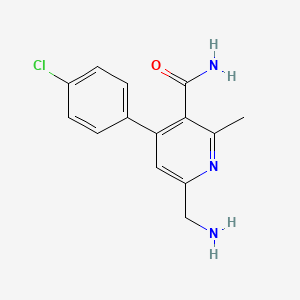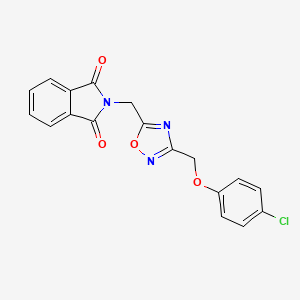![molecular formula C19H20ClF2N3OS B2936226 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215737-69-1](/img/structure/B2936226.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives are important pharmacophores and intermediates for making drugs . They are often used in the synthesis of various therapeutic agents due to their wide range of biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzothiazole ring attached to an imidazo[2,1-b][1,3,4]thiadiazole ring . The exact structure of your compound would depend on the positions and types of substitutions on these rings.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their exact structure. For example, the compound N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide has a density of 1.3±0.1 g/cm3, a boiling point of 505.73°C, and a water solubility at 25°C of 0.08917 mg/L .科学的研究の応用
EGFR and erbB2 Inhibitors
Benzamide derivatives have been recommended as potential inhibitors for EGFR (Epidermal Growth Factor Receptor) and erbB2 (a member of the epidermal growth factor receptor family), which are important targets in cancer therapy .
DNA/RNA Binding Ligands
These compounds have also been studied as DNA/RNA binding ligands, which could have implications in the study of genetic diseases and the development of new drugs .
Antitumor Agents
Research has suggested that benzamide derivatives can act as antitumor agents, offering potential pathways for cancer treatment .
Anti-Alzheimer Agents
Some benzamide derivatives have been investigated for their potential use as anti-Alzheimer agents, contributing to the treatment of neurodegenerative diseases .
Antidiabetic Agents
The derivatives have been considered for their antidiabetic properties, which could be beneficial in managing diabetes .
Antiparasitic Agents
These compounds may serve as antiparasitic agents, providing options for treating parasitic infections .
Antimicrobial Agents
Benzamide derivatives have been used as antimicrobial agents, which are crucial in combating bacterial infections .
Quorum-Sensing Agents
They have also been explored as antiquorum-sensing agents. Quorum sensing is a system of stimulus and response correlated to population density, often used by bacteria to coordinate gene expression according to the density of their local population .
Antimalarial Agents
Lastly, they have been studied for their antimalarial properties, which could lead to new treatments for malaria .
While this information provides a broad perspective on the types of applications benzamide derivatives can have in scientific research, it’s important to conduct further research or consult with a specialist to determine the specific applications of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride”.
Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole Derivatives
作用機序
将来の方向性
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-6-10-24(18(25)13-7-4-3-5-8-13)19-22-17-15(21)11-14(20)12-16(17)26-19;/h3-5,7-8,11-12H,6,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFJFMXILASMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate](/img/structure/B2936143.png)

![5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2936146.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2936147.png)
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)



![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)




![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)